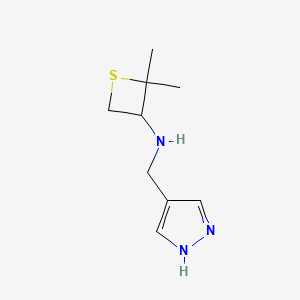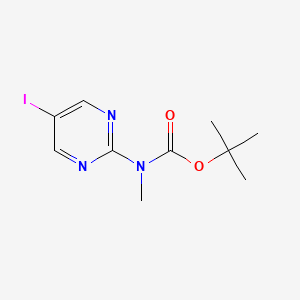![molecular formula C19H31NO3S2Si B12961757 (R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole core and a sulfonyl group attached to a butyl chain with a triethylsilyl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Attachment of the Butyl Chain: The butyl chain with the triethylsilyl ether can be synthesized separately and then attached to the benzo[d]thiazole core through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The triethylsilyl ether group can be substituted under acidic or basic conditions to yield different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medical applications include the development of new pharmaceuticals. The benzo[d]thiazole core is a common motif in many drugs, and modifications to this structure can lead to compounds with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and materials with specific properties.
作用機序
The mechanism of action of ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, participating in various biochemical reactions.
類似化合物との比較
Similar Compounds
Benzo[d]thiazole: The core structure without the sulfonyl and butyl groups.
Sulfonyl Benzo[d]thiazoles: Compounds with different substituents on the sulfonyl group.
Triethylsilyl Ethers: Compounds with the triethylsilyl ether group attached to different backbones.
Uniqueness
®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is unique due to the combination of its structural features. The presence of the triethylsilyl ether group provides stability and reactivity that is not seen in simpler benzo[d]thiazole derivatives. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C19H31NO3S2Si |
|---|---|
分子量 |
413.7 g/mol |
IUPAC名 |
[(3R)-4-(1,3-benzothiazol-2-ylsulfonyl)-2,3-dimethylbutan-2-yl]oxy-triethylsilane |
InChI |
InChI=1S/C19H31NO3S2Si/c1-7-26(8-2,9-3)23-19(5,6)15(4)14-25(21,22)18-20-16-12-10-11-13-17(16)24-18/h10-13,15H,7-9,14H2,1-6H3/t15-/m0/s1 |
InChIキー |
KTRVQMUIISMNHQ-HNNXBMFYSA-N |
異性体SMILES |
CC[Si](CC)(CC)OC(C)(C)[C@@H](C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
正規SMILES |
CC[Si](CC)(CC)OC(C)(C)C(C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12961677.png)

![Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12961694.png)






![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)


